molecular formula C22H38O5 B1676603 Misoprostol CAS No. 59122-46-2

Misoprostol

Cat. No. B1676603
CAS RN: 59122-46-2
M. Wt: 382.5 g/mol
InChI Key: OJLOPKGSLYJEMD-URPKTTJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Misoprostol is a synthetic prostaglandin E1 (PGE1) analogue . It is used to prevent and treat stomach and duodenal ulcers, induce labor, cause an abortion, and treat postpartum bleeding due to poor contraction of the uterus . It is taken by mouth when used to prevent gastric ulcers in people taking nonsteroidal anti-inflammatory drugs (NSAIDs) .


Synthesis Analysis

Misoprostol is a synthetic prostaglandin which is related structurally to naturally occurring prostaglandin E1 (PGE1). PGE1 has long been recognized as an effective inhibitor of gastric acid secretion when administered intravenously . The major structural alteration of PGE1 was the relocation of the 15-hydroxy group to the adjacent 16-position. This important modification significantly reduced typical prostaglandin side-effects such as diarrhea, yet retained full antisecretory potency and also provided a degree of oral activity .


Molecular Structure Analysis

The primary differences between misoprostol and endogenous PGE1 are the relocation of the 15-hydroxy group to the adjacent 16 position and the addition of a methyl group at the same position .


Chemical Reactions Analysis

The chemical analysis using liquid chromatography mass spectrometry on the tablets samples showed possible presence of misoprostol .


Physical And Chemical Properties Analysis

The stability of misoprostol oil is significantly improved in a hydroxypropyl methylcellulose (HPMC) dispersion . The physical state of misoprostol oil in HPMC films was investigated using differential scanning calorimetry (DSC), dynamic mechanical analysis (DMA), and transmission IR (TIR) .

Scientific Research Applications

Misoprostol's Gastric Protective Properties

Misoprostol, a synthetic analog of prostaglandin E1, has shown potential in gastric and duodenal mucosal protection. Its ability to exert potent gastric antisecretory effects and protect the gastric and duodenal mucosa makes it beneficial in various clinical scenarios. This includes treatment for peptic ulcer disease, prevention of NSAID-induced gastropathy, and potential advantages in patients who are chronic smokers or alcohol users. It also shows promise in emergency uses for acute upper gastrointestinal bleeding (Collins, 1990).

Misoprostol in Obstetrics and Gynecology

Misoprostol has significant applications in obstetrics and gynecology due to its uterotonic and cervical-ripening activities. Despite its safety, it's noteworthy that serious complications and teratogenicity can occur with unsupervised use. Its broad use ranges from medical abortion, management of miscarriage, induction of labor, to the management of postpartum hemorrhage (Tang, Gemzell‐Danielsson, & Ho, 2007).

Misoprostol for Labor Induction

Misoprostol is widely utilized for cervical ripening and labor induction, although not FDA-approved for these indications. Its effectiveness as a labor-inducing agent has been established through multiple trials, yet ongoing investigations aim to optimize dose, dosing regimen, and route of administration. Notably, higher doses of misoprostol are often associated with uterine contraction abnormalities (Wing, 1999).

Misoprostol's Antisecretory Activity

Studies have demonstrated misoprostol's efficacy as an antisecretory agent, notably inhibiting gastric acid secretion. This property of misoprostol contributes to its therapeutic potential in treating peptic ulcer disease(Steiner, 1985).

Application in Reducing Maternal Deaths

Research has identified misoprostol as a critical drug in reducing maternal deaths, especially in the context of postpartum hemorrhage (PPH) prevention. Its inclusion in WHO's Model List of Essential Medicines for early pregnancy termination, medical management of miscarriage, and labor induction underscores its significance in reproductive health (Gülmezoglu, Mathai, Souza, D'arcangues, & Mbizvo, 2010).

Misoprostol in Treatment of Peptic Ulcer Disease

Misoprostol has been established as an effective treatment for peptic ulcer disease, with clinical trials reporting healing in a significant percentage of patients with duodenal and gastric ulcers. Its role as an alternative approach to antiulcer drugs highlights its importance in this domain (Monk & Clissold, 1987).

Effect on Bowel Motility

Misoprostol's impact on bowel motility has been studied, particularly in relation to its administration timing relative to meals. It's observed that its gastrointestinal side effects, such as diarrhea and abdominal cramps, are mainly based on its increased orocaecal transit time, more pronounced when administered before meals (Rutgeerts, Vantrappen, Hiele, Ghoos, & Onkelinx, 1991).

Safety And Hazards

Misoprostol is known to cause adverse reproductive effects in males and/or females. It may cause congenital malformation in the fetus. It may cause eye, skin, or respiratory system irritation. It may cause gastrointestinal disturbances, nausea, and vomiting. It may impair fertility .

Future Directions

While Misoprostol has been used effectively for various medical conditions, there is ongoing research to explore its potential uses and improve its efficacy. For instance, studies are being conducted to compare the effect of oral misoprostol with vaginal misoprostol to induce labor .

properties

IUPAC Name

methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E)-4-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLOPKGSLYJEMD-URPKTTJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020897
Record name Misoprostol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Misoprostol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.6mg/mL, Water-soluble, 1.64e-02 g/L
Record name Misoprostol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MISOPROSTOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Misoprostol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Misoprostol is a synthetic prostaglandin E1 analog that stimulates prostaglandin E1 receptors on parietal cells in the stomach to reduce gastric acid secretion. Mucus and bicarbonate secretion are also increased along with thickening of the mucosal bilayer so the mucosa can generate new cells. Misoprostol binds to smooth muscle cells in the uterine lining to increase the strength and frequency of contractions as well as degrade collagen and reduce cervical tone., Misoprostol enhances natural gastromucosal defense mechanisms and healing in acid-related disorders, probably by increasing production of gastric mucus and mucosal secretion of bicarbonate., Misoprostol inhibits basal and nocturnal gastric acid secretion by direct action on the parietal cells; also inhibits gastric acid secretion stimulated by food, histamine, and pentagastrin. It decreases pepsin secretion under basal, but not histamine stimulation. Misoprostol has no significant effect on fasting or postprandial gastrin or intrinsic factor output.
Record name Misoprostol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MISOPROSTOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Misoprostol

Color/Form

Light yellow oil, Viscous liquid

CAS RN

59122-46-2
Record name Misoprostol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59122-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Misoprostol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059122462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Misoprostol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Misoprostol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Misoprostol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MISOPROSTOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E43V0BB57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MISOPROSTOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3573
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Misoprostol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015064
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

261-263
Record name Misoprostol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Misoprostol
Reactant of Route 2
Misoprostol
Reactant of Route 3
Misoprostol
Reactant of Route 4
Misoprostol
Reactant of Route 5
Misoprostol
Reactant of Route 6
Reactant of Route 6
Misoprostol

Citations

For This Compound
102,000
Citations
AB Goldberg, MB Greenberg… - New England Journal of …, 2001 - Mass Medical Soc
… After oral administration, misoprostol is rapidly absorbed and converted to its pharmacologically active metabolite, misoprostol acid. Plasma concentrations of misoprostol acid peak in …
Number of citations: 691 www.nejm.org
K Blanchard, S Clark, B Winikoff, G Gaines… - Obstetrics & …, 2002 - Elsevier
… of misoprostol make it particularly appealing for developing countries. Because many of the women’s health problems for which misoprostol … on use of misoprostol could help improve …
Number of citations: 158 www.sciencedirect.com
GJ Hofmeyr, AM Gulmezoglu… - BJOG: An International …, 1999 - Wiley Online Library
… with misoprostol when compared with other prostaglandins (RR 0.71,95% CI 0.62 to 0.81). Vaginal misoprostol … fluid following vaginal misoprostol (RR 1.38,95% CI 1.06 to 1.79). Oral …
Number of citations: 235 obgyn.onlinelibrary.wiley.com
A Elati, AD Weeks - … : An International Journal of Obstetrics & …, 2009 - Wiley Online Library
… with which misoprostol can be … misoprostol on women’s reproductive health, the manufacturers (Searle, now Pfizer) have strongly warned obstetricians and physicians that misoprostol …
Number of citations: 117 obgyn.onlinelibrary.wiley.com
R Allen, BM O'Brien - Reviews in obstetrics and gynecology, 2009 - ncbi.nlm.nih.gov
… Vaginal misoprostol is also associated with a greater overall … variation in the absorption of misoprostol through the vaginal … misoprostol that is administered dry and vaginal misoprostol …
Number of citations: 274 www.ncbi.nlm.nih.gov
OS Tang, H Schweer, HW Seyberth… - Human …, 2002 - academic.oup.com
… of administering misoprostol for medical abortion and cervical priming. Recently, we developed a new route of giving misoprostol by sublingual administration. The misoprostol tablet, …
Number of citations: 736 academic.oup.com
MM Fernandez, F Coeytaux, RGP de León… - International Journal of …, 2009 - Elsevier
… Documenting the extent of misoprostol use in obstetrics-gynecology is difficult because the … per 200-µg misoprostol, were analyzed for medications containing misoprostol alone or …
Number of citations: 110 www.sciencedirect.com
PC Ho, SW Ngai, KL Liu, GCY Wong, SWH Lee - Obstetrics & gynecology, 1997 - Elsevier
… mifepristone, vaginal misoprostol is more effective than oral misoprostol in termination of … shorter, and the amount of misoprostol was less in the vaginal misoprostol group. This is similar …
Number of citations: 314 www.sciencedirect.com
J Song - Obstetrical & Gynecological Survey, 2000 - journals.lww.com
… A large number of studies have shown that misoprostol is … (misoprostol has not been approved by the US Food and Drug Administration for these indications). Because misoprostol is …
Number of citations: 112 journals.lww.com
M Zieman, SK Fong, NL Benowitz, D Banskter… - Obstetrics & …, 1997 - Elsevier
… side effects.4,9,‘3 Vaginal misoprostol has been evaluated as a means to ripen the cervix … of misoprostol administered vaginally and compare them with those of misoprostol given …
Number of citations: 941 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.